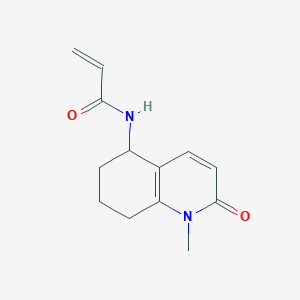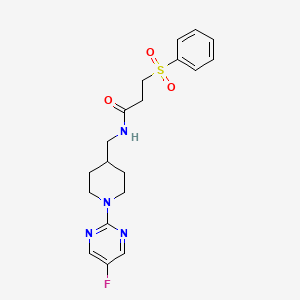
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C19H23FN4O3S and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropeptide Y (NPY) Y5 Receptor Antagonists
Research has identified a series of potent and selective phenylamide or biaryl urea NPY Y5 receptor antagonists, showing promise in the central regulation of appetite and potential therapeutic applications for obesity. Compounds such as SCH 208639, SCH 430765, SCH 488106, and SCH 500946 have been characterized as competitive antagonists with slow receptor dissociation rates, highlighting their pseudoirreversible antagonistic behavior in cell-based assays. A novel radioligand, [(35)S]SCH 500946, was developed to further characterize these interactions, revealing a distinct binding site from NPY and providing insights into the insurmountable antagonism observed (Mullins et al., 2008).
Membrane-bound Phospholipase A2 Inhibitors
A novel series of substituted benzenesulfonamides, specifically targeting membrane-bound phospholipase A2, has been synthesized and evaluated, indicating the compound's relevance in reducing myocardial infarction size in coronary occluded rats. The study highlights the structure-activity relationship, pinpointing the N-(phenylalkyl)piperidine derivatives as potent inhibitors, with significant in vitro and in vivo protective effects against myocardial infarction, marking a step forward in cardiovascular disease treatment (Oinuma et al., 1991).
Antimicrobial Activity against Tomato Pathogens
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation as antimicrobial agents against pathogens affecting tomatoes highlight their potential agricultural applications. These compounds demonstrate potent antimicrobial activities, suggesting their use as protective agents for tomato plants against bacterial and fungal infections (Vinaya et al., 2009).
5-HT₇ Receptor Antagonists
The design and synthesis of arylsulfonamide/amide derivatives of aryloxyethyl- and arylthioethyl-piperidines and pyrrolidines have led to the identification of potent 5-HT₇ receptor antagonists. Compound 68 emerged as a highly selective ligand with strong antagonistic properties, highlighting the therapeutic potential of these compounds in treating CNS disorders and offering a new avenue for antidepressant and antipsychotic medication development (Zajdel et al., 2012).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. This research provides valuable insights into the molecular-level interactions and efficacy of these compounds in protecting metal surfaces, offering potential applications in materials science and engineering (Kaya et al., 2016).
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c20-16-13-22-19(23-14-16)24-9-6-15(7-10-24)12-21-18(25)8-11-28(26,27)17-4-2-1-3-5-17/h1-5,13-15H,6-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFCJERKYOJYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2778047.png)

![(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2778049.png)
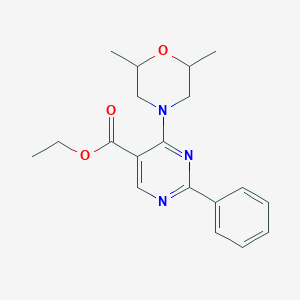
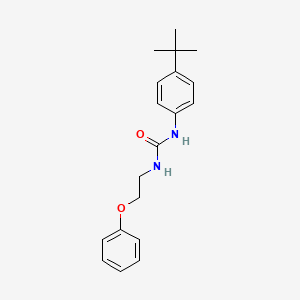
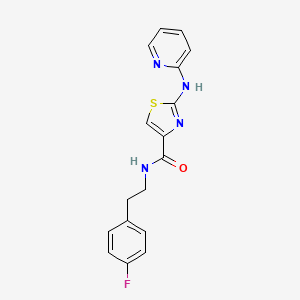
![3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2778056.png)
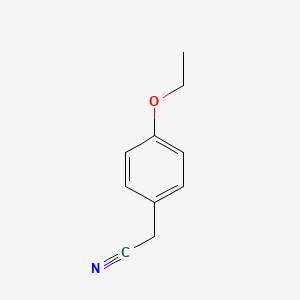
![4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2778058.png)


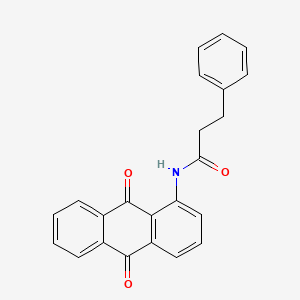
![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)
